Butyl(2-methoxyethyl)amine

Description

Contextualizing N-Substituted Alkoxyalkylamines in Organic Synthesis

N-substituted alkoxyalkylamines represent a versatile and highly functional class of organic compounds that serve as crucial building blocks and intermediates in a wide array of chemical transformations. This family of molecules is characterized by a nitrogen atom (amine) substituted with at least one alkyl group and one alkoxyalkyl group—a hydrocarbon chain containing an ether linkage. This dual functionality imparts a unique combination of properties, making them valuable in diverse fields of chemical synthesis.

The synthesis of these amines can be approached through several methods, though not all are equally efficient. Direct alkylation of a primary amine with an alkyl halide is often complicated by polyalkylation, where the newly formed secondary amine is more nucleophilic than the starting material, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Consequently, more controlled synthetic strategies such as reductive amination or the reaction of amines with epoxides are often preferred to achieve specific N-substitution patterns.

In organic synthesis, N-substituted alkoxyalkylamines are employed in numerous capacities. Their basic nitrogen center allows them to act as catalysts or reagents in reactions requiring a non-nucleophilic base. Furthermore, the presence of both a nitrogen atom and an ether oxygen atom allows them to function as bidentate ligands in coordination chemistry, forming stable complexes with various metal centers. iucr.org These metal complexes are instrumental in homogeneous catalysis, with the electronic and steric properties of the alkoxyalkylamine ligand being tunable to control the activity and selectivity of the catalyst. iucr.org Other applications include their use as reactants for creating larger, more complex molecules such as amides, α-ketoamides, and various heterocyclic systems. sigmaaldrich.com They are also used to modify the surface of polymers and biomolecules, as demonstrated by the coupling of 2-methoxyethylamine (B85606) to polyglucuronic acid to alter its properties. cnrs.fr

Rationale for Comprehensive Research on N-Butyl(2-methoxyethyl)amine Systems

The specific molecular architecture of N-Butyl(2-methoxyethyl)amine, which combines a lipophilic n-butyl group with a more polar, coordinating 2-methoxyethyl group, is the primary driver for targeted research into its properties and applications. This structural combination allows for a fine-tuning of physicochemical characteristics that are critical for various applications.

One of the main rationales for investigation stems from medicinal chemistry and drug discovery. The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) in a drug molecule is a key determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The n-butyl group enhances lipophilicity, which can facilitate passage through cellular membranes, while the methoxyethyl moiety introduces polarity and a site for hydrogen bonding, potentially improving aqueous solubility and interactions with biological targets. Research on structurally related compounds, such as N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, has shown that the methoxyethyl group can be a critical component for achieving selective inhibition of enzymes like human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). vu.nl

In the realm of synthetic chemistry, the rationale for studying this compound lies in understanding how its unique structure influences reactivity. Studies comparing n-butylamine and 2-methoxyethylamine have revealed differences in their coupling efficiencies and basicity (pKa), which are attributed to the electronic effects of the methoxy (B1213986) group. cnrs.fr By combining both fragments into a single molecule, N-Butyl(2-methoxyethyl)amine becomes a reagent with tailored properties. For instance, in the formation of borane-amine adducts used for hydroboration, the steric and electronic nature of the amine dictates the adduct's stability and reactivity. acs.org Investigating systems like N-Butyl(2-methoxyethyl)amine allows chemists to develop new reagents with predictable and controllable performance in complex organic transformations.

Furthermore, in coordination chemistry, the compound can act as a bidentate ligand, coordinating to a metal center through both the amine nitrogen and the ether oxygen. The properties of the resulting metal complex—such as its geometry, stability, and catalytic activity—are directly influenced by the ligand's structure. Research on ligands derived from 2-methoxyethylamine has shown that the ether functionality plays a significant role in the catalytic behavior of their metal complexes. iucr.org Therefore, studying the specific N-Butyl(2-methoxyethyl)amine ligand system provides insights into designing more effective and selective catalysts for industrial and academic purposes.

Scope and Academic Significance of Butyl(2-methoxyethyl)amine Investigations

The investigation of this compound and its analogues has significant academic and practical implications across several key areas of chemistry.

Medicinal and Bioorganic Chemistry: The primary academic significance in this field is the exploration of structure-activity relationships (SAR). By systematically modifying the alkyl and alkoxyalkyl chains, researchers can probe the specific interactions between a molecule and a biological target, such as an enzyme or receptor. This contributes fundamental knowledge to the principles of rational drug design. Molecules incorporating the methoxyethyl motif have been identified as important for creating selective enzyme inhibitors, highlighting the potential for this class of compounds in developing new therapeutics. vu.nl

Advanced Synthesis and Catalysis: In synthetic chemistry, the significance lies in the development of novel reagents and ligands. The unique steric and electronic profile of this compound makes it a valuable tool for creating highly selective catalysts. As a bidentate ligand, it can be used to construct transition metal complexes for applications in reactions like cross-coupling, polymerization, and asymmetric synthesis. iucr.orgrsc.org Academic research in this area focuses on synthesizing these complexes, characterizing their structures, and evaluating their catalytic performance, thereby expanding the toolbox available to synthetic chemists.

Materials Science and Polymer Chemistry: The functional groups within this compound make it a candidate for use as a monomer or modifying agent in the synthesis of advanced materials. Its ability to be grafted onto polymer backbones can be used to impart specific properties, such as improved solubility or the ability to coordinate metal ions for creating functional materials. Research comparing the coupling of n-butylamine and 2-methoxyethylamine to biopolymers has already demonstrated the feasibility of such modifications. cnrs.fr

Physicochemical and Theoretical Chemistry: Fundamental studies on the properties of this compound, such as its basicity, solubility, and conformational preferences, are of core academic importance. This data provides a foundation for predicting its behavior in different chemical environments and is essential for designing experiments and interpreting results in its applied uses. These experimental findings also provide benchmarks for computational and theoretical models that aim to predict molecular properties from first principles.

Research Data and Findings

The study of N-substituted alkoxyalkylamines is supported by extensive physicochemical data. The tables below present relevant data for N-Butyl(2-methoxyethyl)amine and its constituent parent amines, illustrating the distinct properties that arise from their combination.

Table 1: Comparative Physicochemical Properties This table outlines key physical and chemical properties of N-Butyl(2-methoxyethyl)amine and its parent structures, n-butylamine and 2-methoxyethylamine. The data highlights how the combination of the butyl and methoxyethyl groups in a single molecule results in intermediate properties.

| Property | n-Butylamine | 2-Methoxyethylamine | N-Butyl(2-methoxyethyl)amine |

| Molecular Formula | C₄H₁₁N | C₃H₉NO | C₇H₁₇NO |

| Molecular Weight | 73.14 g/mol | 75.11 g/mol chemicalbook.com | 131.22 g/mol smolecule.com |

| Boiling Point | 78 °C | 95 °C chemicalbook.com | 163-165 °C (Predicted) |

| Density | 0.74 g/mL | 0.864 g/mL chemicalbook.com | ~0.85 g/mL (Predicted) |

| pKa | 10.6 cnrs.fr | 9.2 cnrs.fr | N/A |

| Water Solubility | Miscible | Completely Miscible chemicalbook.com | Soluble (Predicted) |

Note: Some data for N-Butyl(2-methoxyethyl)amine are predicted values as experimental data is not widely available in the cited literature.

Table 2: Summary of Research Applications for Alkoxyalkylamines This table summarizes the principal research applications for N-substituted alkoxyalkylamines, including specific examples found in the scientific literature.

| Application Area | Description of Use | Example from Literature | Reference |

| Organic Synthesis | Used as a reactant or building block for more complex molecules. | Synthesis of α-ketoamides from Bis(2-methoxyethyl)amine (B57041) and methyl ketones. | sigmaaldrich.com |

| Coordination Chemistry | Acts as a bidentate or tridentate ligand to form metal complexes for catalysis. | 2-methoxyethylamine used to prepare amine-bis(phenol) ligands for transition metal catalysts. | iucr.org |

| Medicinal Chemistry | Serves as a scaffold for developing selective enzyme inhibitors. | A derivative, N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, is a selective inhibitor of hDDAH-1. | vu.nl |

| Polymer Modification | Covalently attached to polymers to alter their physical and chemical properties. | Coupling of 2-methoxyethylamine with polyglucuronic acid to form an amide linkage. | cnrs.fr |

| Reagent Development | Forms stable and reactive adducts with reagents like borane (B79455) for use in hydroboration. | tert-Butylbis(2-methoxyethyl)amine forms a highly reactive borane adduct for hydroboration of alkenes. | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-3-4-5-8-6-7-9-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFNFQKDHFXGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

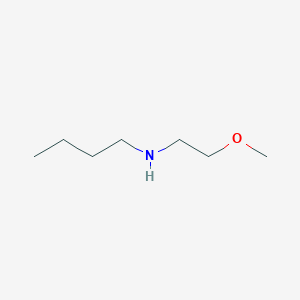

CCCCNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butyl 2 Methoxyethyl Amine and Its Derivatives

Direct Amination Routes to N-Butyl(2-methoxyethyl)amine

Direct methods for the synthesis of N-Butyl(2-methoxyethyl)amine focus on the formation of the crucial carbon-nitrogen bond linking the butyl and 2-methoxyethyl groups.

Reductive amination is a highly effective method for preparing substituted amines from carbonyl compounds and less substituted amines. acsgcipr.org This process typically involves a two-step sequence that is often performed in a single pot. First, a primary amine reacts with an aldehyde or ketone to form an imine intermediate. This is followed by the reduction of the imine to the target amine. libretexts.org

For the synthesis of Butyl(2-methoxyethyl)amine, this can be achieved by two equivalent pathways:

Reacting butylamine (B146782) with 2-methoxyethanal.

Reacting 2-methoxyethylamine (B85606) with butanal.

A key advantage of reductive amination is its ability to avoid the over-alkylation issues commonly seen in direct alkylation with alkyl halides. acsgcipr.orgmasterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine (or the corresponding iminium ion) without significantly affecting the initial carbonyl compound. nih.gov

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol | A common and cost-effective reagent, sometimes used with an acid catalyst. organic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | Acidic pH | Highly selective for imines over carbonyls, but generates toxic cyanide waste. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

| Hydrogen (H₂) with Metal Catalyst | Pd/C, Ni, PtO₂ | A "green" method that avoids hydride reagents, but may require pressure equipment. acsgcipr.org |

The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. amazonaws.com The synthesis of this compound can be approached by:

The reaction of butylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride).

The reaction of 2-methoxyethylamine with a butyl halide (e.g., butyl bromide).

This reaction is a bimolecular nucleophilic substitution (SN2) where the amine acts as the nucleophile. youtube.com A significant challenge in this approach is the potential for over-alkylation. The secondary amine product, this compound, is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine as a byproduct. masterorganicchemistry.com To mitigate this, a large excess of the starting amine is often used. youtube.com Alternatively, specialized bases have been developed to enhance selectivity.

Table 2: Conditions for Selective N-Alkylation of Amines

| Base | Solvent | Key Feature |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | Standard conditions, often requires heat and can lead to mixtures. amazonaws.com |

| Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) | DMF | Promotes mono-alkylation and suppresses the formation of tertiary amines, increasing chemoselectivity. scispace.comresearchgate.net |

Advanced Synthesis of this compound Analogues

The principles of reductive amination and alkylation can be extended to create a diverse range of structural analogues, allowing for the systematic modification of the amine structure.

The N-(2-methoxyethyl) moiety is a common structural feature in various functional molecules. Its incorporation generally relies on the availability of key building blocks like 2-methoxyethylamine or electrophiles such as 2-methoxyethyl chloride. For instance, the synthesis of tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate can involve the reaction of piperidine (B6355638) precursors with 2-methoxyethyl halides. Similarly, more complex structures have been assembled using 2-methoxyethylamine as one of the primary reactants in multi-step syntheses. acs.org The reaction of an amine with 2-methoxyethyl chloride under basic conditions is a standard approach to introduce this group.

The introduction of a butyl group onto a nitrogen atom can be accomplished using various butyl-containing reagents. The industrial preparation of simple butylamines often involves the amination of butanol over metal catalysts. google.com For laboratory-scale synthesis of more complex amines, butylamine (or its isomers like sec-butylamine (B1681703) and tert-butylamine) is a common nucleophile. For example, (butan-2-yl)(2-methoxyethyl)amine (B1519571) can be synthesized by reacting butan-2-amine with 2-methoxyethanol (B45455), often with a catalyst. smolecule.com The alkylation of tert-butylamine (B42293) with alkyl halides is another straightforward method for creating N-tert-butyl amines. acs.org

Chemo- and Regioselectivity Considerations in this compound Synthesis

Achieving high yields of the desired product in amine synthesis often hinges on controlling the reaction's selectivity.

Chemoselectivity , the preferential reaction of one functional group over another, is a central challenge in the synthesis of this compound.

In alkylation reactions , the primary issue is preventing the secondary amine product from reacting further to form a tertiary amine. The use of cesium bases has been shown to be highly effective in promoting mono-alkylation, thus providing high chemoselectivity for the desired secondary amine. scispace.com

In reductive amination , chemoselectivity is governed by the reducing agent's ability to reduce the imine intermediate without affecting the starting aldehyde or ketone. nih.gov Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are less reactive towards carbonyls but readily reduce the more electrophilic protonated iminium ion that forms under the reaction conditions. masterorganicchemistry.com

Regioselectivity , which dictates the site of bond formation in a molecule with multiple reactive positions, is also a key consideration. wikipedia.org

In the alkylation of an amino alcohol like ethanolamine (B43304) with a methylating agent, a classic regioselectivity problem arises: N-methylation versus O-methylation. While N-alkylation is generally favored due to the higher nucleophilicity of nitrogen, mixtures can still result under certain conditions. google.com

In more complex systems, such as the N-alkylation of 2-aminoquinazolines with alcohols, the reaction can proceed with complete regioselectivity, modifying the exocyclic amino group without affecting the nitrogen atoms within the heterocyclic ring system. rsc.org For the synthesis of this compound from butylamine and a 2-methoxyethyl electrophile, the primary regiochemical question is N-alkylation, which is the overwhelmingly favored pathway.

Catalytic Approaches in this compound Production

The industrial synthesis of secondary amines such as this compound increasingly relies on catalytic methods due to their efficiency, selectivity, and adherence to the principles of green chemistry. These approaches offer significant advantages over classical stoichiometric methods by minimizing waste and often allowing for milder reaction conditions. Key catalytic strategies for the production of this compound include reductive amination and the direct N-alkylation of amines with alcohols.

One of the most prominent catalytic routes for synthesizing secondary amines is reductive amination . This process involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone, to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. For the synthesis of this compound, this could involve the reaction of butylamine with 2-methoxyacetaldehyde or the reaction of 2-methoxyethylamine with butyraldehyde. A variety of catalysts, including those based on nickel, palladium, platinum, rhodium, and ruthenium, have been developed for this transformation. The choice of catalyst and reducing agent, often a hydride source like sodium borohydride or catalytic hydrogenation with H₂, is crucial for achieving high yields and selectivity.

Another significant and atom-economical catalytic approach is the N-alkylation of amines with alcohols , often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction. This methodology allows for the direct coupling of an amine with an alcohol, producing only water as a byproduct. In the context of this compound synthesis, this would entail the reaction of butylamine with 2-methoxyethanol or 2-methoxyethylamine with 1-butanol (B46404). Ruthenium and iridium pincer complexes have shown notable efficacy in catalyzing such reactions. For instance, research on the direct synthesis of secondary amines from alcohols and ammonia (B1221849) has demonstrated that a ruthenium pincer complex can effectively catalyze the conversion of 1-butanol to dibutylamine (B89481) and 2-methoxyethanol to bis(2-methoxyethyl)amine (B57041). These findings strongly suggest the applicability of similar catalytic systems for the targeted synthesis of this compound.

The table below summarizes findings from studies on analogous catalytic reactions, providing insight into the conditions and potential outcomes for the synthesis of this compound.

Table 1: Catalytic Synthesis of Secondary Amines from Alcohols and Ammonia

| Reactant Alcohol | Catalyst | Product | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Butanol | Ruthenium Pincer Complex | Dibutylamine | 96 | 88 | |

| 2-Methoxyethanol | Ruthenium Pincer Complex | Bis(2-methoxyethyl)amine | 99 | 85 |

This table presents data from analogous reactions to illustrate the potential of catalytic methods for the synthesis of this compound.

The development of heterogeneous catalysts for these transformations is also an area of active research, aiming to simplify catalyst recovery and reuse, thereby further enhancing the economic and environmental viability of the production process. For example, platinum-molybdenum supported on γ-Al₂O₃ has been shown to be effective for the reductive amination of carboxylic acids, another potential synthetic route.

**

Mechanistic and Kinetic Investigations of Reactions Involving Butyl 2 Methoxyethyl Amine

Nucleophilic Reactivity of the Butyl(2-methoxyethyl)amine Nitrogen Center

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophilic center. This characteristic allows it to participate in a variety of chemical reactions, attacking electron-deficient species to form new chemical bonds. The reactivity of this nitrogen center is influenced by both electronic and steric factors.

Amide Formation Pathways and Reaction Dynamics (e.g., with Carboxylic Acids)

The direct reaction between a carboxylic acid and an amine to form an amide is a fundamentally important transformation, though it can be challenging. The basic nature of the amine can lead to the deprotonation of the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, the reaction often requires heating to high temperatures (above 100°C) to drive off water and form the amide bond. libretexts.org

The mechanism of uncatalyzed, thermal direct amide formation is thought to involve hydrogen-bonded dimers of the carboxylic acid. This dimerization activates the carboxylic acid towards nucleophilic attack by the amine. dur.ac.uk The reaction then proceeds through a neutral intermediate, from which water is eliminated to yield the amide. dur.ac.uk In some cases, using an excess of either the amine or the carboxylic acid can favorably influence the reaction yield. dur.ac.uk

Addition and Substitution Reactions with Electrophilic Substrates (e.g., Phosphoimidazolides, Carbenes, Halides)

The nucleophilic nitrogen of this compound and related structures readily participates in addition and substitution reactions with various electrophilic substrates.

Reactions with Phosphoimidazolides: Aliphatic amines, including those structurally similar to this compound, react with phosphoimidazolide-activated nucleosides by displacing the imidazole (B134444) group. nih.govresearchgate.netacs.orgscispace.com Kinetic studies on the reaction of guanosine (B1672433) 5'-phospho-2-methylimidazolide with a series of primary amines, including n-butylamine and 2-methoxyethylamine (B85606), revealed a good linear correlation between the logarithm of the rate constant and the pKa of the amine, with a Brønsted slope (βnuc) of 0.48. nih.govacs.org This indicates that the basicity of the amine is a significant factor in its reactivity. Interestingly, while most secondary amines show slightly higher reactivity than primary amines of similar pKa, significant steric hindrance can dramatically decrease the reaction rate. nih.govacs.org

Reactions with Carbenes: The kinetics of the reactions of Fischer-type carbene complexes with various amines, including n-butylamine and 2-methoxyethylamine, have been investigated. acs.orgacs.org For the reaction of [Phenyl(thiomethyl)carbene]pentacarbonylchromium(0) with n-butylamine and 2-methoxyethylamine in aqueous acetonitrile, the reaction is strictly second order—first order in the carbene complex and first order in the amine. acs.orgacs.org This suggests a three-step mechanism:

Nucleophilic attack of the amine on the carbene complex to form a zwitterionic intermediate.

Fast deprotonation of the intermediate.

Expulsion of the leaving group (MeS-). acs.orgacs.org

For these amines, the initial nucleophilic attack is the rate-limiting step. acs.org

Reactions with Halides: Amines like this compound can undergo nucleophilic substitution reactions with alkyl or acyl halides. For instance, the synthesis of tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate can involve the reaction of a piperidine (B6355638) precursor with 2-methoxyethyl halides in the presence of a base. Similarly, Bis(2-methoxyethyl)amine (B57041) reacts with perfluoroalkanesulfonyl halides to produce N,N-dialkyl perfluoroalkanesulfonamides. sigmaaldrich.com

Protonation Equilibria and Acid-Base Behavior of this compound Systems

Amines are basic compounds due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H+). libretexts.org The basicity of an amine is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid.

The dissociation constants (pKa) of various amines, including Bis(2-methoxyethyl)amine, have been determined over a range of temperatures. mdpi.com These studies are important for understanding how structural features and temperature affect the basicity of amines. researchgate.net For instance, the presence of electron-donating alkyl groups generally increases the basicity of an amine.

In solution, the protonation of an amine like n-butylamine can significantly alter its solvation structure. rsc.org For example, in an ionic liquid, the neutral NH2 group of n-butylamine is surrounded by both cations and anions, while the protonated NH3+ group is preferentially solvated by anions through stronger hydrogen bonding. rsc.org This change in solvation has a significant impact on the thermodynamics of the protonation reaction. rsc.org

The equilibrium between an amine and its protonated form is fundamental to many of its reactions. For example, in the reaction of amines with formaldehyde, the formation of hydroxymethylamine adducts is influenced by the protonation state of the amine. researchgate.net The basicity of these adducts is significantly lower than that of the parent amines. researchgate.net

Reactivity of the Ether Linkage and Alkyl Chains within this compound Derivatives

While the primary reactive site in this compound is the nitrogen atom, the ether linkage and the alkyl chains can also participate in or influence chemical reactions, particularly in derivative forms.

The 2-methoxyethyl group can act as a directing group in certain catalytic reactions. For instance, in nickel-catalyzed cross-coupling reactions, changing an alcohol activating group to a 2-methoxyethyl ether allowed for the stereospecific methylation of secondary dibenzylic ethers. nih.gov It is proposed that the ether oxygen can form a five-membered chelate with a metal salt, thereby accelerating the oxidative addition step of the catalytic cycle. nih.gov

Hydroboration and Reduction Studies Involving this compound Adducts

Amine-borane adducts are useful reagents in organic synthesis, particularly for hydroboration reactions. energy.gov The reactivity of these adducts is influenced by the nature of the amine.

Studies on borane (B79455) adducts of various tert-butyl-dialkylamines have been conducted to develop new, highly reactive hydroborating agents. acs.org The substitution of 2-methoxyethyl groups for ethyl groups in tert-butyl-dialkylamines was found to result in weaker borane complexation. acs.org Specifically, the borane adduct of tert-butyl-bis(2-methoxyethyl)amine was found to be a liquid and moderately reactive, hydroborating 1-octene (B94956) in THF at room temperature in 30 minutes. acs.org

The general hydroboration reaction involves the addition of a boron-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. shu.ac.ukrsc.org This process is a key method for the synthesis of organoboranes, which can be further transformed into other functional groups like alcohols. shu.ac.uk The use of catalysts can enhance the efficiency of hydroboration reactions, especially with less reactive borane reagents like pinacolborane. rsc.org

Interactive Data Table: Borane Adducts with t-BuNR₂ Note: This table is based on data from hydroboration studies and illustrates the properties and reactivity of various amine-borane adducts. acs.org

| Amine (t-BuNR₂) | Exchange with BH₃-SMe₂ (%) | Exchange with BH₃-THF (%) | Physical State (at 0°C) | [BH₃] (M) | ¹¹B NMR (δ) | Hydroboration of 1-octene (in THF) | Hydroboration of 1-octene (neat) |

| t-BuN(CH₂CH₂)₂O | 100 | 100 | - | - | -16.88 | 6 h | - |

| t-BuNEt₂ | 85 | 100 | - | - | -14.89 | 6 h | - |

| t-BuNPrn₂ | 70 | 100 | - | - | -14.13 | 3 h | - |

| t-BuN(CH₂CH₂OMe)₂ | 50 | 95 | liquid | 4.5 | -14.26 | 30 min | 1 h |

| t-BuNBui₂ | 0 | 0 | - | - | - | - | - |

Advanced Spectroscopic and Structural Elucidation of Butyl 2 Methoxyethyl Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Butyl(2-methoxyethyl)amine, providing precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopic Analysis

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on general principles and data from related compounds.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (butyl) | ~0.9 | Triplet (t) | 3H |

| CH₂ (butyl, position 3) | ~1.3-1.4 | Sextet | 2H |

| CH₂ (butyl, position 2) | ~1.4-1.5 | Quintet | 2H |

| N-CH₂ (butyl, position 1) | ~2.6 | Triplet (t) | 2H |

| N-CH₂ (methoxyethyl) | ~2.7 | Triplet (t) | 2H |

| O-CH₂ (methoxyethyl) | ~3.5 | Triplet (t) | 2H |

| O-CH₃ (methoxyethyl) | ~3.3 | Singlet (s) | 3H |

| N-H | Variable (broad) | Singlet (s) | 1H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. In studies where 2-methoxy ethyl amine was coupled with polyglucuronic acid, the carbon signals for the amine moiety were identified at 39.60 ppm (N–CH₂), 58.65 ppm (O–CH₃), and 70.60 ppm (O–CH₂). cnrs.fr Similarly, the n-butyl amine portion in a related polymer conjugate showed signals at 13.90 ppm (CH₃), 20.35 ppm (CH₂), 31.20 ppm (CH₂), and 40.25 ppm (N-CH₂). cnrs.fr These values provide a strong basis for assigning the carbon signals in the free this compound molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on data from related compounds.

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (butyl) | ~14.0 |

| CH₂ (butyl, position 3) | ~20.5 |

| CH₂ (butyl, position 2) | ~32.0 |

| N-CH₂ (butyl, position 1) | ~49.0 |

| N-CH₂ (methoxyethyl) | ~50.0 |

| O-CH₃ (methoxyethyl) | ~59.0 |

| O-CH₂ (methoxyethyl) | ~71.0 |

Advanced Multi-dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in complex systems. researchgate.net These techniques establish correlations between directly bonded C-H pairs (HSQC) or across 2-4 bonds (HMBC). For example, in a study involving 2-methoxy ethyl amine coupled to a polymer, 2D HMBC spectra revealed crucial cross-peaks between the carbonyl carbon (C6) of the polymer backbone and the methylenic protons of the amine. cnrs.fr This correlation definitively confirmed the formation of the amide linkage between the two molecules, demonstrating the power of 2D NMR in structural verification. cnrs.fr

Vibrational Spectroscopy Applications (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, key absorptions would include N-H stretching and bending, C-N stretching, C-O-C (ether) stretching, and C-H stretching. When secondary amines form salts, new characteristic bands due to NH₂+ deformation vibrations appear in the 1620–1560 cm⁻¹ region. cdnsciencepub.com In reaction monitoring, FTIR can confirm the participation of the amine group; for instance, the formation of an amide bond involving 2-methoxy ethyl amine was verified by the appearance of distinct bands at 1652 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N-H deformation). cnrs.fr

Table 3: Key FTIR Vibrational Frequencies for this compound This table is based on general spectroscopic principles.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300-3500 | Weak-Medium |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-2960 | Strong |

| N-H Bend | Secondary Amine | 1550-1650 | Variable |

| C-N Stretch | Alkyl Amine | 1020-1250 | Medium |

| C-O-C Stretch (Asymmetric) | Ether | ~1120 | Strong |

X-ray Diffraction Studies for Solid-State Structural Characterization

While a crystal structure for the simple this compound molecule is not described in the provided literature, X-ray diffraction studies on more complex molecules containing these specific moieties provide significant insight into their solid-state conformation and intermolecular interactions.

In a comparative study of two benzofuran (B130515) derivatives, one functionalized with a butyl group and the other with a methoxyethyl group, distinct structural features were observed. nih.goviucr.org The orientation of the methoxyethyl and butyl groups differed, primarily due to different torsion angles around the C-O and C-C bonds connecting them to the main structure. nih.goviucr.org The butyl group in its respective structure was found to be disordered over two orientations. nih.goviucr.org The crystal packing was dominated by hydrogen bonds, with the methoxyethyl-containing compound forming O—H⋯Omethoxy hydrogen bonds that were absent in the butyl analogue. nih.goviucr.org In another structure of a nickel(II) complex, bis(2-methoxyethyl)amine (B57041) was shown to act as both a bidentate and a tridentate ligand. jst.go.jp

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information on the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₁₇NO), the molecular weight is approximately 131.22 g/mol . smolecule.com According to the nitrogen rule, a compound with a single nitrogen atom will have an odd nominal molecular mass, which is consistent with 131 amu. msu.edu

Upon electron impact ionization, the molecular ion (M⁺˙) at m/z = 131 would be formed. The fragmentation is dominated by cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen) to form stable carbocations. The most characteristic fragmentation pathway for amines is the α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 131 | [C₇H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [M - CH₂CH₃]⁺ | α-cleavage with loss of an ethyl radical from the butyl group |

| 88 | [CH₂(NH)CH₂CH₂OCH₃]⁺ | α-cleavage with loss of a propyl radical from the butyl group |

| 72 | [CH₂(NH)CH₂CH₂CH₃]⁺ | Cleavage of the C-C bond between the nitrogen and the methoxyethyl group |

| 58 | [CH₂(NH)CH₂OCH₃]⁺ | Cleavage of the ether bond |

| 45 | [CH₂OCH₃]⁺ | Fragment from the methoxyethyl side |

Computational Chemistry Approaches in Butyl 2 Methoxyethyl Amine Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comaps.org It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. scispace.commdpi.com This simplification makes DFT computationally efficient for systems with many atoms, providing a balance between accuracy and computational cost. aps.org

In the context of amine research, DFT is widely used to calculate molecular structures, reaction energies, and properties related to chemical reactivity. mdpi.comacs.orgnsf.gov Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to model reactions, often incorporating a continuum solvent model to simulate the effects of a solution environment. acs.orgresearchgate.net These calculations help elucidate reaction mechanisms, predict the stability of products, and understand the influence of molecular structure on chemical behavior. acs.orgmdpi.com

The basicity of an amine, quantified by its pKa value, is a fundamental property governing its behavior in chemical and biological systems. DFT calculations can be used to predict the pKa values of amines by computing the free energy change of the protonation reaction in solution. srce.hrjksus.org One common approach is the direct method, which calculates the Gibbs free energy change for the dissociation of the protonated amine in a simulated solvent environment. acs.org

Various computational methods, including semiempirical (like PM6 and AM1) and DFT, have been tested for their accuracy in predicting amine pKa values. acs.orgpeerj.comresearchgate.net The accuracy of these predictions can be influenced by the choice of the theoretical model, the basis set, and how the solvent is modeled. acs.org For instance, studies have shown that for primary, secondary, and tertiary amines, methods like PM6 can predict pKa values with mean absolute differences ranging from 0.5 to 2.5 pH units, depending on the amine class and the reference molecules used. researchgate.net Another challenge is identifying the most likely site of protonation in polyfunctional molecules, which can be determined by comparing the calculated proton affinities (PA) and gas-phase basicities (GB) for each potential site. jksus.org

Table 1: Comparison of Computational Methods for pKa Prediction of Amines

| Method Level | Mean Absolute Error (pKa units) | Notes |

|---|---|---|

| PM6 | 0.57 | Performs well with only the SMD solvent model. acs.org |

| AM1 | 0.73 | Shows good performance with the SMD solvent model. acs.org |

| PM3/COSMO | 1.0 - 1.1 | Performs well when zwitterionic states are not involved. peerj.com |

This table presents generalized accuracy data for amine pKa predictions from cited literature and is not specific to Butyl(2-methoxyethyl)amine.

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states (TS). researchgate.netnih.gov A transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. researchgate.net Locating the TS and calculating its energy relative to the reactants allows for the determination of the activation energy barrier, a key factor controlling the reaction rate. researchgate.netnih.gov

For amine reactions, DFT has been used to study mechanisms such as the formation of carbamates from CO2, nucleophilic additions, and methylation reactions. acs.orgresearchgate.net For example, in the reaction between an aldehyde and an amine to form a Schiff base, DFT can identify the transition states for the initial nucleophilic attack to form a hemiaminal and the subsequent dehydration step. nih.gov The calculations can also reveal the influence of solvent molecules or catalysts, which can stabilize the transition state through interactions like hydrogen bonding and lower the activation barrier. acs.orgnih.gov By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be predicted. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. mdpi.com The method involves solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com This allows researchers to observe conformational changes, folding processes, and other dynamic events that are critical to molecular function. nih.govmpg.de

For a flexible molecule like this compound, which contains multiple rotatable single bonds, a multitude of conformations are possible. MD simulations can explore the conformational space of the molecule in different environments, such as in a vacuum or in a solvent like water. biorxiv.org By analyzing the simulation trajectory, one can identify the most stable (lowest energy) conformations, the transitions between them, and the relative populations of different conformational states. rsc.org This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or reactants.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. researchgate.netnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding changes in their activities. nih.gov QSAR models are typically expressed as mathematical equations that correlate molecular descriptors with the activity. nih.gov

These models are valuable for predicting the activity of new, untested compounds and for guiding the design of analogues with improved properties. oup.com In the context of amines, QSAR has been applied to model properties such as mutagenicity, carcinogenicity, and receptor binding affinity. researchgate.neteuropa.euacs.org A QSAR study on a series of piplartine analogues designed for antileishmanial activity included a compound with a 2-methoxyethyl substituent, demonstrating the relevance of this approach to analogues of this compound. scispace.com The process involves calculating a wide range of molecular descriptors for each analogue, which can be categorized as steric, electronic, or hydrophobic, and then using statistical methods to build a predictive model. scispace.com

Table 2: Common Descriptors Used in Amine QSAR Models

| Descriptor Type | Examples | Description |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describe the electron distribution and susceptibility to electrophilic/nucleophilic attack. researchgate.netnih.gov |

| Hydrophobic | LogP (Octanol/water partition coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability and transport. researchgate.net |

| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | Describe the size, shape, and branching of the molecule. scispace.com |

| Thermodynamic | Heat of formation | Relates to the stability of the molecule. nih.gov |

This table provides examples of descriptor types commonly used in QSAR studies of amines.

Artificial Neural Network (ANN) Models in Amine Properties Prediction

Artificial Neural Networks (ANNs) are a form of machine learning inspired by the structure and function of biological neural networks. researchgate.net They are powerful tools for modeling complex, non-linear relationships between a set of input variables and one or more output variables. researchgate.net In chemical research, ANNs are increasingly used to predict various molecular properties where traditional modeling is complex or time-consuming. researchgate.netresearchgate.net

Coordination Chemistry of Butyl 2 Methoxyethyl Amine As a Ligand

Ligand Design Principles Incorporating Butyl and Methoxyethyl Moieties

The design of ligands for specific applications in coordination chemistry is guided by fundamental principles such as the chelate effect, hard and soft acid-base (HSAB) theory, and steric considerations. The butyl(2-methoxyethyl)amine ligand incorporates both a soft nitrogen donor and a hard oxygen donor, making it a potentially versatile ligand for a range of metal ions.

The chelate effect describes the enhanced stability of a metal complex containing a polydentate ligand compared to a complex with analogous monodentate ligands. For this compound, the ability to form a stable five-membered chelate ring involving the nitrogen and oxygen donor atoms is a key design feature. The formation of five- and six-membered chelate rings is generally most favorable for achieving stable metal complexes. nih.gov

The HSAB theory provides a framework for predicting the affinity of a ligand for a particular metal ion. Hard acids (e.g., alkali, alkaline earth, and early transition metals in high oxidation states) prefer to coordinate to hard donor atoms like oxygen, while soft acids (e.g., late transition metals in low oxidation states) favor soft donor atoms like nitrogen. Ligands containing both hard and soft donor atoms, such as this compound, can exhibit interesting coordination behavior and may stabilize metal centers in various oxidation states. The choice of a particular metal for complexation with this ligand would be influenced by the desired properties of the resulting complex. For instance, to achieve high affinity, a borderline metal ion that can effectively interact with both the nitrogen and oxygen donors would be suitable.

The butyl group on the nitrogen atom introduces a significant steric influence. This bulky alkyl group can affect the coordination geometry around the metal center, potentially leading to distorted structures. It can also influence the accessibility of the metal center to other molecules, which is a critical factor in catalysis. The steric hindrance provided by the butyl group can be strategically used to control the number of ligands coordinating to a metal ion or to create a specific chiral environment around the metal.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and properties. While direct studies on this compound complexes are limited, information can be inferred from related systems.

The synthesis of transition metal complexes with ligands similar to this compound has been reported. For instance, iron(III) complexes with tripodal ligands containing a 2-methoxyethylamino moiety have been synthesized by reacting the pro-ligand with an iron(III) precursor. researchgate.net These complexes have been characterized by techniques such as UV/Vis and IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.net

A kinetic study on the reaction of a chromium carbene complex with various primary amines, including 2-methoxyethylamine (B85606) and n-butylamine, provides insight into the nucleophilic character of these amines, which is a fundamental aspect of their coordination to transition metals. conicet.gov.ar

A hypothetical synthesis of a transition metal complex, for example, with copper(II), could be achieved by reacting this compound with a copper(II) salt in an ethanolic solution. The resulting complex would likely be characterized by a shift in the IR stretching frequencies of the N-H and C-O bonds upon coordination to the metal.

Table 1: Hypothetical Characterization Data for a [Cu(this compound)₂]Cl₂ Complex

| Technique | Observation | Interpretation |

| Elemental Analysis | C, H, N, Cu, Cl percentages consistent with the proposed formula. | Confirms the stoichiometry of the complex. |

| FT-IR (cm⁻¹) | Shift of ν(N-H) and ν(C-O-C) bands to lower frequencies compared to the free ligand. Appearance of new bands for ν(Cu-N) and ν(Cu-O). | Indicates coordination of both the nitrogen and oxygen atoms to the copper ion. |

| UV-Vis Spectroscopy | d-d transitions characteristic of a distorted octahedral or square planar Cu(II) complex. | Provides information about the electronic structure and geometry of the coordination sphere. |

| Magnetic Susceptibility | Magnetic moment corresponding to one unpaired electron. | Confirms the +2 oxidation state of copper. |

The synthesis of organotin(IV) complexes with related dithiocarbamate (B8719985) ligands derived from methoxyethylamine has been well-documented. orientjchem.org These complexes are typically prepared by the in situ reaction of the secondary amine with carbon disulfide, followed by the addition of an organotin(IV) chloride. orientjchem.org The resulting complexes have been characterized by elemental analysis, FT-IR, and ¹H and ¹³C NMR spectroscopy. orientjchem.org

For example, the reaction of methoxyethylamine with carbon disulfide and subsequently with dibutyltin(IV) dichloride yields a diorganotin(IV) dithiocarbamate complex. orientjchem.org The spectroscopic data for these complexes provide a good reference for what could be expected for a complex of this compound.

Table 2: Selected Spectroscopic Data for a Related Dibutyltin(IV) Methoxyethyldithiocarbamate Complex. orientjchem.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹³C | 201.52 | NC S₂ |

| ¹³C | 70.07 | -O-C H₂- |

| ¹³C | 59.01 | O-C H₃ |

| ¹³C | 55.59 | -N-C H₂- |

| ¹³C | 13.87–34.26 | Butyl carbons attached to Sn |

| ¹H | 4.13 | -N-CH₂- |

| ¹H | 3.70 | -O-CH₂- |

| ¹H | 3.35 | O-CH₃ |

| ¹H | 0.94-2.07 | Butyl protons |

Data obtained from Kamaludin, N. F., et al. (2016). Synthesis and Characterization and Antitumor Activity of New Organotin(IV) Methoxyethyldithiocarbamate Complexes. Oriental Journal of Chemistry, 32(1), 539-546. orientjchem.org

Coordination Modes and Stereochemistry of this compound Complexes

This compound can adopt several coordination modes depending on the metal ion, the reaction conditions, and the presence of other ligands. The most common mode would be as a bidentate N,O-chelating ligand, forming a five-membered ring. However, it could also act as a monodentate ligand, coordinating only through the more nucleophilic nitrogen atom, particularly if the metal center is sterically hindered or if the oxygen atom is a poor donor for the specific metal ion.

The stereochemistry of the resulting complexes is influenced by the coordination number of the metal and the arrangement of the ligands. For an octahedral complex with two this compound ligands and two monodentate ligands, cis and trans isomers are possible. The chiral center that can be created at the nitrogen atom upon coordination, along with the conformation of the chelate ring, can lead to different diastereomers.

In organotin(IV) dithiocarbamate complexes with related ligands, a skew-trapezoidal bipyramidal geometry has been observed. researchgate.net This geometry arises from the asymmetric coordination of the dithiocarbamate ligands. For a hypothetical complex of this compound, the coordination geometry would be highly dependent on the nature of the metal and the other ligands present.

Catalytic Applications of Metal-Butyl(2-methoxyethyl)amine Complexes

While there are no direct reports on the catalytic applications of metal complexes of this compound, the properties of this ligand suggest potential in various catalytic transformations. The combination of a soft nitrogen donor and a hard oxygen donor in a flexible chelate ring can be advantageous in catalysis.

Iron complexes with related amine-bis(phenolate) ligands containing a 2-methoxyethylamino group have shown activity in the catalytic cross-coupling of aryl Grignard reagents with alkyl halides. researchgate.net This suggests that iron complexes of this compound could also be explored for similar C-C bond-forming reactions. The steric bulk of the butyl group could play a role in the selectivity of such reactions.

Furthermore, nickel complexes with bidentate N,O-ligands have been used as catalysts for the oligomerization of ethylene. royalsocietypublishing.org This precedent indicates that nickel complexes of this compound might exhibit catalytic activity in olefin polymerization or oligomerization. The hemilabile nature of the ether oxygen could be beneficial in creating a vacant coordination site at the metal center, which is often a key step in catalytic cycles.

Calcium complexes supported by ligands with a bis(2-methoxyethyl)amino moiety have been shown to be active catalysts for the ring-opening polymerization of lactide. researchgate.netacademie-sciences.fr This points to the potential of alkaline earth metal complexes of this compound in polymerization catalysis.

Applications of Butyl 2 Methoxyethyl Amine in Polymer Science and Materials Engineering

Butyl(2-methoxyethyl)amine as a Monomer or Comonomer in Polymer Synthesis

The amine functionality of this compound allows it to act as an initiator or be incorporated as a monomeric unit in various polymerization reactions, leading to polymers with tailored properties.

Integration into Biodegradable Polyesters

Amines have been explored as initiators and comonomers in the ring-opening polymerization (ROP) of cyclic esters to create biodegradable polyesters. The incorporation of amine groups can modify the polymer's properties and degradation profile. The use of primary amines as co-initiators with tin(II) octoate for the polymerization of ε-caprolactone and L,L-lactide has been shown to be an effective method for synthesizing polyesters with controlled molecular weights. vot.pl This process opens pathways for creating specialized polymers, such as star-shaped copolymers based on polyamino dendrimers or polypeptide-poly(aliphatic ester) block copolymers. vot.pl

Specifically, bis(2-methoxyethyl)amine (B57041), a structurally similar compound, is a precursor for synthesizing N-(alkoxy)succinamide esters, which serve as intermediates in the preparation of diol monomers for biodegradable polyester (B1180765) synthesis. sigmaaldrich.com Research has also focused on creating coacervate-forming biodegradable polyesters with an elevated lower critical solution temperature (LCST) based on bis-2-methoxyethylamine (bMoEtA). researchgate.netresearchgate.net Furthermore, amino-functionalized polyesters (APEs) are recognized as a significant class of materials with applications as biodegradable plastics, among others. rsc.org A novel method for synthesizing these APEs involves the ring-opening alternating copolymerization (ROAC) of glycidylamines with cyclic anhydrides. rsc.org Ring-opening polymerization of trimethylene carbonate (TMC) initiated by amines (ROP-amine) has been shown to be an efficient, isocyanate-free method to produce polycarbonate-urethanes, where the amine initiator introduces urethane (B1682113) bonds into the polymer structure. mdpi.com

Studies have demonstrated that amines can also trigger and regulate the degradation of certain polyesters. acs.org For instance, itaconate-based polyesters can be rapidly degraded by amines at room temperature without a catalyst. acs.org

Role in Acrylate-based Polymerization Systems (e.g., Poly(butyl acrylate) context)

In acrylate-based polymerization, amines play crucial roles as catalysts, initiators, or modifiers. While direct studies detailing the specific use of this compound in poly(butyl acrylate) synthesis are not prevalent, the functions of analogous tertiary amines and methoxyethyl-containing acrylates provide significant insight.

Tertiary amines are utilized as reducing agents in photoinduced atom transfer radical polymerization (photoATRP). mdpi.com For example, in the synthesis of poly(n-butyl acrylate) (PBA) model networks, Me₆TREN, a tertiary amine, is used in excess as a reducing agent for the continuous regeneration of the CuBr/L activator. mdpi.com This highlights the synergistic role that copper(II) and tertiary amines can play in accelerating the synthesis of poly(acrylates). thegoodscentscompany.com

The polymerization of 2-methoxyethyl acrylate (B77674) (MEA), a monomer containing the characteristic methoxyethyl group, has been extensively studied. thieme-connect.comresearchgate.netresearchgate.net Atom Transfer Radical Polymerization (ATRP) has been employed to create well-defined diblock copolymers by chain-extending macroinitiators with MEA. researchgate.net Additionally, B(C₆F₅)₃-catalyzed group transfer polymerization (GTP) has been shown to be effective for various functional acrylates, including 2-methoxyethyl acrylate. acs.org This method allows for the synthesis of well-defined acrylate polymers, including random and block copolymers. acs.org

Functionalization of Polymeric Materials using this compound Derivatives

The reactivity of the amine group in this compound and similar structures allows for the functionalization of existing polymers, thereby altering their surface properties or bulk characteristics. This can be achieved through "grafting to" methods or post-polymerization modification.

Graft polymerization is a versatile technique to impart new functionalities to a polymer backbone. emu.edu.tr In the "grafting to" approach, pre-formed polymers with reactive end-groups are attached to a functionalized backbone. wikipedia.org For instance, poly(tert-butyl acrylate) (PtBA) has been grafted to silicon wafers functionalized with a self-assembled monolayer of N-aminopropyldimethylethoxysilane, which provides primary amine sites for reaction. researchgate.net The pendant groups of the grafted PtBA can then be further modified using diamine conversion reactions. researchgate.net

Post-polymerization modification offers a powerful route to create libraries of functional polymers from a common precursor. nih.gov A notable example is the amidation of polymers with ester-containing side chains. Reactants such as 2-methoxyethylamine (B85606) can be used to modify these polymers, with the reaction often accelerated by a guanidine-based catalyst. google.com This approach allows for the introduction of specific functionalities, such as amino ethers, onto the polymer side chains. google.com The modification of reactive polymers like poly(N-methacryloxysuccinimide) with various amines allows for the combinatorial synthesis of functional polymers for applications such as gene delivery. nih.gov

Thermoresponsive Polymer Systems Incorporating Methoxyethyl Amine Structures

Polymers incorporating methoxyethyl groups, similar to the structure found in this compound, often exhibit thermoresponsive behavior in aqueous solutions, specifically a Lower Critical Solution Temperature (LCST). This property, where the polymer is soluble at lower temperatures but becomes insoluble and phase-separates upon heating, is highly valuable for biomedical applications. mdpi.com

A prime example is Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm), a non-ionic, thermoresponsive polymer synthesized by the polymerization of N,N-bis(2-methoxyethyl)acrylamide. researchgate.netmdpi.comresearchgate.net This polymer features both amide and ethyleneglycolether moieties and undergoes a coil-to-globule transition at its LCST. researchgate.net The thermoresponsive properties, particularly the cloud point temperature (Tcp), are highly dependent on the polymer's structure.

Key findings from studies on these systems include:

Effect of Polymerization Degree: The cloud point temperature (Tcp) increases as the degree of polymerization decreases. mdpi.comresearchgate.net

Effect of End-Groups: The nature of the polymer chain-end group significantly affects the Tcp. mdpi.comresearchgate.net

Effect of Copolymer Structure: For copolymers, the arrangement of the monomer units plays a crucial role. Statistical copolymers generally exhibit higher Tcp values than their block copolymer counterparts. mdpi.comresearchgate.net

The table below summarizes the effect of polymer architecture on the cloud point temperature (Tcp) for polymers based on N,N-bis(2-methoxyethyl)acrylamide (MOEAm), as determined by hydrosilylation-promoted group transfer polymerization.

| Polymer ID | Polymer Structure | Degree of Polymerization (x) | Cloud Point (Tcp) (°C) |

| PMOEAm₅₀ | Homopolymer | 50 | 53.9 |

| MCIP-PMOEAm₅₀ | Homopolymer with Initiator Residue | 50 | 40.8 |

| PMOEAm₂₅-s-PDMAm₂₅ | Statistical Copolymer | 25 | 70.8 |

| PMOEAm₂₅-b-PDMAm₂₅ | Block Copolymer | 25 | 60.1 |

| Data sourced from studies on poly(N,N-bis(2-methoxyethyl)acrylamide) and its copolymers. mdpi.comresearchgate.net The hydrodynamic radius (Rh) of these polymers increases drastically above the Tcp, confirming the phase transition. For example, the Rh of PMOEAm₅₀ increased from 15.2 nm at 20°C to 425.6 nm at 60°C. mdpi.com |

Other polymers with methoxyethyl groups, such as poly(2-methoxyethyl acrylate) (PMEA), are also of great interest, primarily for their biocompatibility, which is attributed to the formation of "intermediate water" at the polymer-water interface. thieme-connect.comacs.org

Green Chemistry Principles in the Synthesis and Reactions of Butyl 2 Methoxyethyl Amine

Atom Economy and E-Factor Analysis for Butyl(2-methoxyethyl)amine Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. Reductive amination is a common and relatively atom-economical method for synthesizing secondary amines like this compound. organic-chemistry.org This process involves the reaction of an aldehyde (butyraldehyde) with a primary amine (2-methoxyethylamine) in the presence of a reducing agent.

The theoretical atom economy for this synthesis can be calculated as follows:

Reaction: C₄H₈O (Butyraldehyde) + C₃H₉NO (2-Methoxyethylamine) + [Reducing Agent] → C₇H₁₇NO (this compound) + H₂O

| Compound | Formula | Molar Mass ( g/mol ) |

| Butyraldehyde | C₄H₈O | 72.11 |

| 2-Methoxyethylamine (B85606) | C₃H₉NO | 75.11 |

| Total Reactants | 147.22 | |

| This compound | C₇H₁₇NO | 131.22 |

| Water | H₂O | 18.02 |

The percent atom economy is calculated using the formula: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this case, assuming the reducing agent is hydrogen (H₂), which is ultimately incorporated, the main byproduct is water. The calculation focuses on the primary reactants forming the amine backbone.

Atom Economy = (131.22 / (72.11 + 75.11)) x 100 ≈ 89.1%

While atom economy provides a theoretical measure, the Environmental Factor (E-Factor) offers a more practical assessment of a process's environmental impact by quantifying the actual amount of waste generated. libretexts.orgrsc.org The E-Factor is the ratio of the mass of waste to the mass of the product. researchgate.net

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

For bulk chemical production, E-Factors typically range from 1 to 5. libretexts.org In the synthesis of this compound, waste can include solvents, catalyst residues, and byproducts from the reducing agent (e.g., borohydride (B1222165) salts). libretexts.orgrsc.org Striving for a low E-Factor (ideally approaching 0) involves optimizing reactions to minimize solvent use, employing recyclable catalysts, and choosing reducing agents that produce benign byproducts. libretexts.org

Solvent-Free and Reduced-Solvent Methodologies

A significant portion of waste in chemical manufacturing comes from organic solvents. Consequently, developing solvent-free or reduced-solvent synthetic routes is a key goal of green chemistry. For the synthesis of secondary amines, several innovative approaches have been developed.

One promising method is the direct reductive amination of aldehydes and ketones under solvent-free conditions. organic-chemistry.orgresearchgate.netacs.org Research has demonstrated efficient, catalyst-free, and solvent-free reductive amination at room temperature, which is applicable to a wide range of amines and aldehydes. ias.ac.in Such protocols significantly reduce the environmental footprint by eliminating solvent waste and often simplify the purification process. Another approach involves mechanochemistry, where mechanical force (e.g., in a ball mill) is used to drive reactions, bypassing the need for a solvent medium.

In the context of this compound synthesis, adopting a solvent-free reductive amination protocol would offer substantial environmental and economic benefits, aligning with the principles of sustainable chemistry.

Microwave-Assisted and Flow Chemistry Applications

Modern enabling technologies like microwave-assisted synthesis and flow chemistry are transforming chemical production, offering greener and more efficient alternatives to traditional batch processing.

Microwave-assisted synthesis utilizes microwave radiation to heat reaction mixtures directly and efficiently. youtube.com This method often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. mdpi.com For the synthesis of amines, microwave irradiation can accelerate the reaction rate, making the process more energy-efficient. acs.orgnih.govnih.gov

Flow chemistry , or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govresearchgate.net This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. vapourtec.comresearchgate.net Continuous-flow systems for amine synthesis have been shown to be highly efficient and can be integrated into multi-step sequences, reducing the need for intermediate purification steps. nih.govresearchgate.netrsc.org The combination of these technologies, such as microwave-assisted flow synthesis, can further enhance the efficiency and sustainability of producing this compound. researchgate.net

Catalyst Recycling and Design for Sustainable Processes

Catalysts are essential for many chemical transformations, including the synthesis of amines. From a green chemistry perspective, the ideal catalyst is highly active, selective, and, crucially, recyclable. The development of sustainable catalytic processes focuses on using earth-abundant metals and designing systems that allow for easy separation and reuse of the catalyst. rsc.orgrsc.org

For reductive amination and N-alkylation reactions, both homogeneous and heterogeneous catalysts are used. rsc.orgacs.org Heterogeneous catalysts (e.g., metals like Nickel, Palladium, or Iridium supported on carbon or silica) are often preferred in industrial settings because they can be easily filtered from the reaction mixture and reused over multiple cycles. acs.orgfrontiersin.orgresearchgate.netmdpi.com This not only reduces the cost of the process but also minimizes the contamination of the final product with metal residues. researchgate.net

Recent research has focused on designing novel catalytic systems, such as magnetic nanoparticles, which can be recovered using an external magnet, further simplifying the recycling process. acs.org The design of robust and recyclable catalysts is a cornerstone of developing a truly sustainable manufacturing process for this compound.

Ionic Liquids as Reaction Media for this compound Related Chemistry

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" due to their tunable properties. frontiersin.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive as green alternatives to volatile organic solvents. frontiersin.orgnih.govmdpi.com

In the context of this compound, the use of ILs as reaction media is particularly interesting. Specific ionic liquids have been synthesized that incorporate the 2-methoxyethyl ammonium (B1175870) cation, the same structural family as the target compound. frontiersin.orgrsc.orgresearchgate.netcnr.it

| Ionic Liquid Cation | Paired Anion Example | Potential Application |

| N-trimethyl-N(2-methoxyethyl)ammonium | Bis(trifluoromethanesulfonyl)imide (TFSI) | Reaction medium, electrolyte frontiersin.orgcnr.it |

| N,N-diethyl-N-methyl-N(2-methoxyethyl)ammonium | Bis(trifluoromethanesulfonyl)imide (TFSI) | Reaction medium, electrolyte frontiersin.orgrsc.orgresearchgate.net |

| N,N-diethyl-N-methyl-N(2-methoxyethyl)ammonium | (Fluoromethylsulfonyl)(trifluoromethylsulfonyl)imide (FTFSI) | Electrolyte with low-temperature applicability mdpi.com |

| Methoxyethyl methyl imidazolium | Tetrafluoroborate (BF₄) | Reaction medium, complexing agent njit.edu |

These ILs could serve as highly effective and recyclable solvents for the synthesis of this compound or for subsequent reactions where it is used as a reagent. rsc.org Their unique properties can lead to enhanced reaction rates and selectivities while simplifying product separation and minimizing solvent-related waste. frontiersin.org

Future Research Trajectories and Emerging Paradigms for Butyl 2 Methoxyethyl Amine

Exploration of Novel Synthetic Pathways for Butyl(2-methoxyethyl)amine

While established methods for synthesizing secondary amines are effective, future research will focus on developing more efficient, sustainable, and selective pathways to this compound. The limitations of current multi-step procedures, which may involve protecting groups or harsh reagents, are driving the exploration of innovative synthetic strategies.

A significant emerging area is the development of chemo-enzymatic pathways. This approach combines the selectivity of enzymatic conversions with the versatility of chemical synthesis to create more efficient routes. Research in this area could identify enzymes capable of selectively catalyzing key bond-forming steps, thereby reducing the need for costly purification and minimizing waste. Another promising avenue is the use of palladium-catalyzed Buchwald-Hartwig amination reactions, which have proven effective for synthesizing various aryl amines and could be adapted for aliphatic amines like this compound.

Further research into direct catalytic routes, such as reductive amination of appropriate carbonyl compounds with 2-methoxyethylamine (B85606) under milder conditions using novel catalysts, is also anticipated. The development of continuous flow processes for its synthesis represents another frontier, offering improved safety, scalability, and product consistency.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Pathway | Potential Advantages | Key Research Focus |

|---|---|---|

| Chemo-enzymatic Synthesis | High selectivity (regio- and stereoselectivity), milder reaction conditions, reduced environmental impact. | Discovery and engineering of suitable enzymes (e.g., transaminases), process optimization, integration of chemical and biological steps. |

| Palladium-Catalyzed Amination | High functional group tolerance, potential for high yields. | Development of efficient catalysts and ligands for aliphatic amine coupling, optimization of reaction conditions. |

| Advanced Reductive Amination | Use of readily available starting materials, potential for one-pot synthesis. | Design of highly active and selective catalysts (e.g., noble metal or earth-abundant metal-based), exploration of green reducing agents. |

| Continuous Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility, potential for process intensification. | Reactor design, optimization of flow parameters (temperature, pressure, residence time), integration of in-line purification. |

Advanced Functional Material Design Based on this compound Scaffolds

The unique molecular structure of this compound, featuring a secondary amine for reactivity, a flexible butyl chain for steric influence, and a methoxyethyl group for potential coordination, makes it an attractive scaffold for advanced functional materials. Future research will likely exploit these features to design materials with tailored properties for specific applications.

One area of interest is the incorporation of this compound into metal-organic frameworks (MOFs) or as a ligand in coordination complexes. The amine and ether functionalities could serve as effective binding sites for metal ions, leading to new materials for catalysis, gas storage, or sensing. For instance, amine-functionalized hybrid materials have been shown to be effective catalysts in reactions like the Knoevenagel condensation mdpi.com.

Elucidation of Complex Reaction Networks Involving this compound

Understanding the intricate network of reactions in which this compound can participate is crucial for optimizing its use and discovering new applications. Future research will move beyond studying single reactions in isolation to elucidating complex reaction networks, including competitive side reactions, degradation pathways, and catalytic cycles.

Kinetic studies, similar to those performed on other tertiary amines reacting with CO2 utwente.nl, could reveal the role of this compound as a base catalyst or as a reactant in carbon capture and utilization systems. The interplay between its nucleophilicity and basicity in complex mixtures can be modeled to predict reaction outcomes under various conditions.

Stochastic analysis and kinetic modeling, which are used to understand complex biochemical and chemical systems, can be applied to networks involving this compound aps.org. By developing detailed kinetic models based on experimental data, researchers can simulate reaction dynamics, identify rate-limiting steps, and predict the formation of desired products and byproducts with greater accuracy. This is particularly relevant in industrial processes where precise control over reaction pathways is essential for efficiency and product quality.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize chemical research. For this compound, these computational tools offer powerful new ways to accelerate discovery and optimization.

Predictive Synthesis and Reaction Outcome: AI algorithms can be trained on vast datasets of chemical reactions to predict the most viable synthetic routes to this compound and the likely outcomes of its reactions cam.ac.ukeurekalert.org. By inputting potential reactants, reagents, and conditions, these models can forecast product structures, yields, and potential side reactions with high accuracy, significantly reducing the need for trial-and-error experimentation cam.ac.uk. This "GPS for chemistry" can guide researchers in designing optimal reaction conditions and even suggest novel, previously unconsidered pathways cam.ac.uk.

Material Property Prediction: ML models can predict the physical and chemical properties of new functional materials derived from this compound scaffolds. By learning from the structure-property relationships of existing materials, these models can screen virtual libraries of candidate molecules to identify those with desired characteristics, such as high thermal stability, specific binding affinity, or catalytic activity. This approach can dramatically expedite the discovery of new materials for targeted applications nih.gov.

Table 2: Application of AI/ML in this compound Research

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|

| Retrosynthesis Planning | Target Molecule: this compound | Plausible synthetic pathways, precursor molecules. | Identification of more efficient and novel synthetic routes. |